2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperazine ring, a nitrophenyl group, and an imidazoquinazolinone core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group. The imidazoquinazolinone core is then constructed through a series of cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. .
Scientific Research Applications
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the imidazoquinazolinone core play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and imidazoquinazolinone analogs. Compared to these compounds, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific combination of functional groups and its potential biological activity. Some similar compounds include:
- 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
- 2-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one .
Properties
Molecular Formula |
C23H22N6O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22N6O4S/c30-20(27-13-11-26(12-14-27)15-5-7-16(8-6-15)29(32)33)10-9-19-22(31)28-21(24-19)17-3-1-2-4-18(17)25-23(28)34/h1-8,19,24H,9-14H2 |
InChI Key |
RYOYXOHGQGMVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Origin of Product |
United States |
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